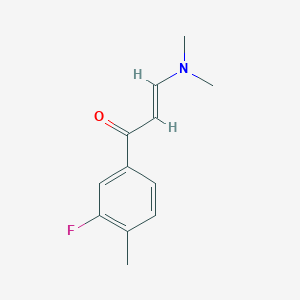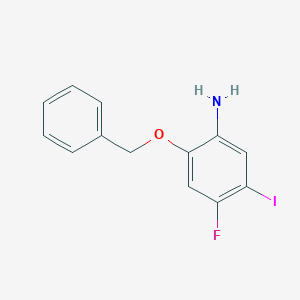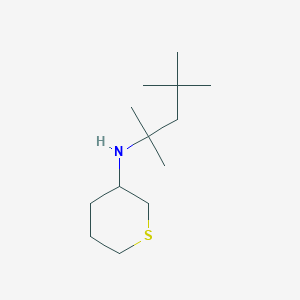
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities. The trifluoromethyl group attached to the indazole ring enhances the compound’s stability, lipophilicity, and metabolic properties, making it a valuable entity in pharmaceutical and agrochemical research .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of indazole derivatives using reagents like trifluoromethyl iodide (CF3I) under photoredox catalysis . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source to achieve nucleophilic trifluoromethylation .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow chemistry, which allows for the efficient and scalable synthesis of trifluoromethylated heterocycles. This method utilizes readily available organic precursors and cesium fluoride as the primary fluorine source .
化学反应分析
Types of Reactions
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like amines.
Major Products Formed
Oxidation: 5-(Trifluoromethyl)-1H-Indazole-3-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1H-Indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .
相似化合物的比较
Similar Compounds
5-(Trifluoromethyl)-2-formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an indazole ring.
Trifluoromethylated indoles: Share the trifluoromethyl group but differ in the core structure.
Trifluoromethylated pyrazoles: Contain a pyrazole ring instead of an indazole ring.
Uniqueness
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde is unique due to its combination of the indazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse biological activities, making it a valuable compound in various fields of research .
属性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(4-15)14-13-7/h1-4H,(H,13,14) |
InChI 键 |
ZPJPXRFTKVILMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NNC(=C2C=C1C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


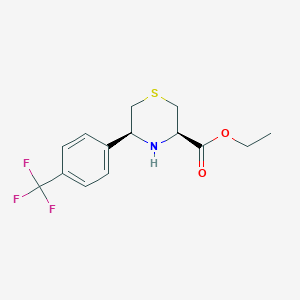
![(R)-3-Azaspiro[5.5]undecan-7-amine](/img/structure/B13332468.png)
![5-Nitro-3H-pyrazolo[4,3-a]phenanthridine](/img/structure/B13332475.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium](/img/structure/B13332495.png)
![(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13332502.png)
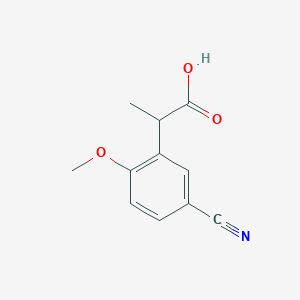
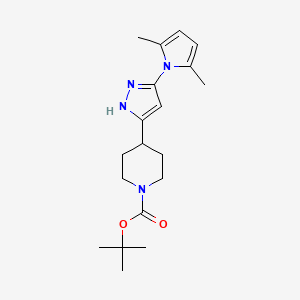
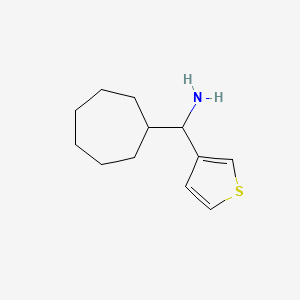
![(2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester](/img/structure/B13332523.png)
